Kasugamycin

Description

This compound has been reported in Streptomyces celluloflavus and Streptomyces kasugaensis with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

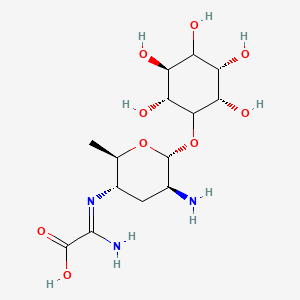

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTHJAPFENJVNC-UQTMRZPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040374 | |

| Record name | Kasugamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

<1.3X10-4 mm Hg at 25 °C | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6980-18-3, 11030-24-3 | |

| Record name | Kasugamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 234-260-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kasugamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KASUGAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O957UYB9DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 °C (dec) | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kasugamycin on the Bacterial Ribosome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis at the initiation stage. Unlike many of its counterparts that induce misreading of the genetic code, this compound exerts a more nuanced control over translation. It binds to the 30S ribosomal subunit within the mRNA channel, spanning the peptidyl (P) and exit (E) sites. This binding does not directly compete with the initiator fMet-tRNAfMet. Instead, this compound mimics mRNA nucleotides, creating a steric hindrance that perturbs the codon-anticodon interaction and destabilizes the binding of the initiator tRNA. This action prevents the formation of a functional 70S initiation complex. The inhibitory effect of this compound is highly dependent on the mRNA sequence, particularly the nucleotide preceding the start codon, making it a context-specific inhibitor of translation. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action

This compound's primary target is the 30S ribosomal subunit, where it obstructs the initial steps of protein synthesis.[1] Structural studies have pinpointed its binding site to a critical location within the mRNA channel, at the interface of the P and E sites.[2][3] Here, it establishes key interactions with universally conserved nucleotides of the 16S rRNA, namely G926 and A794.[4][5]

The binding of this compound does not directly overlap with the canonical P-site occupied by the initiator tRNA.[6] Instead, it functions by mimicking mRNA nucleotides, effectively blocking the path of the incoming messenger RNA.[6] This steric clash is particularly pronounced for the nucleotides at the -1 and -2 positions relative to the start codon.[7] The consequence of this obstruction is a destabilization of the crucial codon-anticodon helix formed between the mRNA and the initiator tRNA, which in turn prevents the stable formation of the 30S initiation complex and the subsequent joining of the 50S subunit to form a productive 70S ribosome.[1]

A significant feature of this compound's mechanism is its context-dependent activity. The efficiency of inhibition is markedly influenced by the identity of the nucleotide at the -1 position of the mRNA. A guanine (B1146940) (G) at this position renders the transcript highly susceptible to this compound-mediated inhibition.[7][8][9] This specificity allows this compound to selectively inhibit the translation of a subset of cellular proteins.[9] Furthermore, this compound's action is attenuated in cases of translational coupling, where the initiation of a downstream gene is linked to the termination of an upstream open reading frame.[8][9]

The antibiotic shows a differential effect on canonical, leadered mRNAs versus leaderless mRNAs. While it effectively inhibits the initiation on most leadered transcripts, its efficacy is reduced on leaderless mRNAs where the steric clash with the 5' untranslated region is absent, and the binding of the initiator tRNA is further stabilized by the 70S context.[6][10]

Data Presentation

Quantitative Data on this compound-Ribosome Interaction

| Parameter | Value | Organism/System | Method | Reference |

| Association Constant (Ka) | ~6 x 104 M-1 | E. coli 70S Ribosomes | Equilibrium Dialysis | [1] |

| Dissociation Constant (Kd) | ~16.7 µM | E. coli 70S Ribosomes | Calculated from Ka | [1] |

Context-Dependent Inhibition by this compound

The inhibitory effect of this compound is significantly influenced by the nucleotide at the -1 position relative to the start codon. The following table, based on ribosome profiling data, illustrates the median log2 fold change in translation efficiency (TE) for transcripts with different -1 nucleotides upon treatment with this compound. A more negative value indicates stronger inhibition.

| Nucleotide at -1 Position | Median log2 Fold Change in TE (1 mg/mL this compound) | Median log2 Fold Change in TE (10 mg/mL this compound) | Reference |

| A | -0.5 | -1.0 | [4] |

| C | -0.6 | -1.2 | [4] |

| G | -0.8 | -1.5 | [4] |

| U | -0.5 | -1.1 | [4] |

Structural Data of this compound-Ribosome Complexes

| PDB ID | Complex | Resolution (Å) | Organism | Reference |

| 2HHH | 30S ribosomal subunit with this compound | 3.35 | Thermus thermophilus | [4] |

| Not explicitly stated in abstract | 70S ribosome with this compound | 3.5 | Escherichia coli | [4] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's inhibitory pathway on bacterial translation initiation.

Caption: Workflow for structural and biochemical analysis of this compound's action.

Experimental Protocols

X-ray Crystallography of the Ribosome-Kasugamycin Complex

This protocol provides a general framework for determining the structure of the 70S ribosome in complex with this compound.[4]

-

Ribosome Purification:

-

Grow Escherichia coli or Thermus thermophilus cells to mid-log phase and harvest by centrifugation.

-

Lyse cells via French press or sonication in a buffer containing Tris-HCl, MgCl₂, KCl, and protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Isolate 70S ribosomes using sucrose (B13894) density gradient centrifugation.

-

Pellet the 70S ribosomes by ultracentrifugation and resuspend in a storage buffer for storage at -80°C.

-

-

Crystallization and Soaking:

-

Set up crystallization trials of purified 70S ribosomes using the hanging drop or sitting drop vapor diffusion method, screening various precipitants (e.g., polyethylene (B3416737) glycols), salts, and pH conditions.

-

Prepare a soaking solution containing this compound in a cryo-protectant buffer compatible with the crystallization conditions.

-

Transfer the apo-ribosome crystals to the soaking solution and incubate for several hours to allow this compound to diffuse into the crystal.[6]

-

-

Data Collection and Structure Determination:

-

Cryo-protect the soaked crystals by a brief transfer to a solution with a higher concentration of cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.[4]

-

Collect a complete X-ray diffraction dataset at a synchrotron beamline.

-

Process the diffraction data using software such as XDS or MOSFLM.

-

Determine the structure by molecular replacement using a previously solved ribosome structure as a search model.

-

Build the this compound molecule into the difference electron density map (Fo-Fc).

-

Refine the structure using software like PHENIX or REFMAC5, with manual model building in Coot.

-

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Kasugamycin Complexes

This method is used to obtain high-resolution 3D structures of the ribosome-kasugamycin complex in a near-native state.

-

Sample Preparation:

-

Prepare the 30S initiation complex by incubating purified 30S subunits with initiation factors (IF1, IF2, IF3), fMet-tRNAfMet, and a model mRNA in the presence of a saturating concentration of this compound.

-

Apply 3-4 µL of the complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to remove excess liquid and plunge-freeze it in liquid ethane (B1197151) using a vitrification device.

-

-

Data Acquisition and Processing:

-

Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector.

-

Collect a large dataset of movie frames of the ribosomal particles.

-

Perform motion correction on the movie frames.

-

Perform 2D and 3D classification to select for homogenous particle populations.

-

Refine the 3D reconstruction to high resolution.

-

Build an atomic model of the ribosome-kasugamycin complex into the cryo-EM density map.

-

Toeprinting Assay to Monitor Initiation Complex Formation

This primer extension inhibition assay is used to map the position of the 30S ribosomal subunit on an mRNA template and to assess the effect of this compound on this process.

-

Reaction Assembly:

-

Prepare a hybridization mix containing the mRNA template and a 5'-radiolabeled DNA primer complementary to a downstream region of the mRNA. Anneal by heating to 85°C and slowly cooling to room temperature.

-

Prepare a reaction mixture containing:

-

30S ribosomal subunits

-

Initiation factors (IF1, IF2, IF3)

-

fMet-tRNAfMet

-

GTP

-

Varying concentrations of this compound (or a vehicle control)

-

Toeprinting buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1 M KCl, 20 mM MgCl₂, 5 mM DTT)

-

-

Add the annealed mRNA-primer complex to the reaction mixture and incubate at 37°C to allow for the formation of the 30S initiation complex.

-

-

Primer Extension Reaction:

-

Initiate the reverse transcription reaction by adding a reverse transcriptase enzyme (e.g., AMV or MMLV reverse transcriptase) and dNTPs.

-

Incubate at 37°C for 15-20 minutes. The reverse transcriptase will extend the primer until it is blocked by the bound 30S subunit, generating a "toeprint".

-

Terminate the reaction by adding a stop solution (e.g., containing formamide (B127407) and a tracking dye).

-

-

Data Analysis:

-

Denature the samples by heating and resolve the cDNA products on a denaturing polyacrylamide sequencing gel.

-

Visualize the radiolabeled products by autoradiography. The presence and intensity of the toeprint band indicate the position and extent of 30S initiation complex formation, and its reduction in the presence of this compound quantifies the inhibitory effect.

-

In Vitro Translation Inhibition Assay

This assay measures the overall inhibitory effect of this compound on protein synthesis using a cell-free system.

-

System Components:

-

E. coli S30 extract or a reconstituted PURE (Protein Synthesis Using Recombinant Elements) system.

-

A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Amino acid mixture.

-

Energy source (ATP, GTP, and a regeneration system).

-

Reaction buffer.

-

-

Assay Protocol:

-

Prepare a master mix containing all the components of the in vitro translation system except the this compound.

-

Aliquot the master mix into reaction tubes or wells of a microplate.

-

Add varying concentrations of this compound to the reactions, including a no-drug control.

-

Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

-

Quantify the amount of reporter protein produced using a suitable detection method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Plot the reporter signal as a function of this compound concentration and determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

-

Conclusion

This compound's mechanism of action represents a fascinating example of context-specific inhibition of bacterial translation. Its ability to bind within the mRNA channel of the 30S ribosomal subunit and allosterically inhibit the binding of initiator tRNA through steric hindrance highlights a sophisticated mode of antibiotic action. The dependence of its inhibitory activity on the local mRNA sequence opens avenues for understanding the nuances of translation initiation and for the potential design of novel, highly specific antibacterial agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions of this compound with the bacterial ribosome and to explore its potential in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of this compound on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

The Genesis of a Potent Aminoglycoside: A Technical Guide to the Discovery and Origin of Kasugamycin

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovered in 1965 by a team led by the distinguished Japanese scientist Hamao Umezawa, kasugamycin is an aminoglycoside antibiotic with potent antifungal and antibacterial properties.[1][2] Isolated from the soil actinomycete Streptomyces kasugaensis near the Kasuga Grand Shrine in Nara, Japan, this natural product has had a significant impact on agriculture, particularly in the control of rice blast disease caused by the fungus Pyricularia oryzae.[1] This technical guide provides a comprehensive overview of the discovery, origin, and foundational research on this compound, presenting detailed experimental protocols from its initial isolation and characterization, quantitative data on its antimicrobial activity, and a depiction of its biosynthetic pathway and mechanism of action.

Discovery and Origin

The discovery of this compound was a result of a systematic screening program for new antibiotics from soil microorganisms.[3] In 1965, Hamao Umezawa and his colleagues isolated a strain of Streptomyces, designated M-338, from a soil sample collected at the Kasuga Shrine in Nara, Japan.[4] This strain, later named Streptomyces kasugaensis, was found to produce a substance with strong inhibitory activity against Pyricularia oryzae, the causative agent of rice blast, a devastating disease of rice crops.[1][5] The antibiotic was subsequently named this compound in honor of its geographical origin.[1] It was later found to also inhibit the growth of certain bacteria.[2]

Experimental Workflow for Discovery

The discovery of this compound followed a classical natural product discovery workflow, which is outlined in the diagram below. This process involves the isolation of microorganisms, screening for antimicrobial activity, and subsequent purification and characterization of the active compound.

The Producing Microorganism: Streptomyces kasugaensis

The microorganism responsible for producing this compound is Streptomyces kasugaensis.[6] This bacterium is a species of the genus Streptomyces, which is well-known for being a prolific source of a wide variety of secondary metabolites, including many clinically important antibiotics. S. kasugaensis is a Gram-positive, filamentous bacterium found in soil.[7] Another species, Streptomyces kasugaspinus, has also been identified as a producer of this compound.[4]

Physicochemical Properties of this compound

This compound is a white, crystalline substance with the chemical formula C14H28ClN3O10 (this compound hydrochloride).[2] It is an aminoglycoside antibiotic, a class of antibiotics that contain amino-modified sugars. The structure of this compound is composed of three main moieties: a D-chiro-inositol ring, an aminosugar called kasugamine, and a glycine (B1666218) imine side chain.[8] It is soluble in water and slightly soluble in methanol.[9]

Antimicrobial Spectrum

This compound exhibits a selective spectrum of activity, being particularly effective against the rice blast fungus Pyricularia oryzae.[10] It also demonstrates activity against several species of bacteria, although it is generally less potent against bacteria compared to other aminoglycosides.[11]

| Organism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

| Pyricularia oryzae | Not Specified | <20 | [10] |

| Pseudomonas aeruginosa | Clinical Isolates | 125 - 250 (Median MIC of 250) | [11] |

| Escherichia coli | Not Specified | >100 | [12] |

| Klebsiella pneumoniae | Not Specified | >100 | [12] |

| Proteus vulgaris | Not Specified | >100 | [12] |

| Salmonella enteritidis | Not Specified | >100 | [12] |

| Staphylococcus aureus | Not Specified | >100 | [12] |

| Bacillus subtilis | Not Specified | >100 | [12] |

Detailed Experimental Protocols

The following protocols are based on the original discovery and characterization of this compound, supplemented with modern techniques where applicable.

Isolation of Streptomyces kasugaensis

-

Soil Sample Preparation : Soil samples are collected and air-dried. The dried soil is then crushed and passed through a sieve to remove large debris.[7]

-

Pre-treatment : To select for spore-forming actinomycetes like Streptomyces, the soil sample is pre-treated by heating at 55°C for 5 minutes.[7]

-

Serial Dilution and Plating : 1 gram of the pre-treated soil is suspended in 9 mL of sterile water. A series of ten-fold dilutions are prepared.[7]

-

Cultivation : An aliquot of the final dilution is spread onto a suitable medium for the isolation of Streptomyces, such as Yeast-Malt Extract Agar (ISP-2). The plates are incubated at 28-30°C for 7-9 days.[7]

-

Colony Selection and Purification : Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky appearance with aerial and substrate mycelia) are selected and sub-cultured to obtain pure isolates.[7]

Fermentation for this compound Production

-

Seed Culture : A seed culture of Streptomyces kasugaensis is prepared by inoculating a suitable liquid medium and incubating on a rotary shaker.[13]

-

Production Medium : The production of this compound is carried out in a nutrient-rich fermentation medium under submerged aerobic conditions.[13] A typical medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, ammonium (B1175870) salts), and trace elements.[13][14][15]

-

Fermentation Conditions : The fermentation is conducted in large-scale fermenters with controlled temperature (around 27-30°C), pH (initially around 7.0-7.5), and aeration to ensure optimal growth and antibiotic production.[4][15] The fermentation is typically carried out for several days until a substantial amount of this compound is produced.[4]

Purification of this compound

-

Harvesting : The fermentation broth is harvested, and the mycelial mass is separated from the supernatant by centrifugation or filtration.[4]

-

Adsorption : The this compound in the supernatant is adsorbed onto active carbon.[9]

-

Elution : The this compound is then eluted from the active carbon using a solvent such as aqueous methanol.[9]

-

Ion-Exchange Chromatography : Further purification is achieved using ion-exchange chromatography. The eluate is passed through a cation exchange resin (e.g., with sulfonic acid groups). After washing, the this compound is eluted with a solution like aqueous ammonia.[9]

-

Crystallization : The purified this compound solution is concentrated, and the antibiotic is crystallized to obtain a pure, white crystalline product.[4]

Characterization of this compound

The structure and properties of the purified this compound were determined using a combination of techniques available at the time, including:

-

Melting Point Determination [9]

-

Solubility Testing [9]

-

Elemental Analysis [9]

-

Infrared (IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry

-

Acid Hydrolysis : To identify the constituent components (kasugamine and D-chiro-inositol).[9]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process encoded by a biosynthetic gene cluster (BGC) within the Streptomyces kasugaensis genome.[8][16] The pathway involves the synthesis of the three main components and their subsequent assembly.

Mechanism of Action

This compound inhibits bacterial protein synthesis at the initiation stage.[2][17] It binds to the 30S ribosomal subunit in the mRNA channel, near the P- and E-sites.[18][19] This binding interferes with the proper placement of the initiator fMet-tRNAfMet, thereby preventing the formation of the 70S initiation complex and halting protein synthesis.[2][20] More recently, it has also been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases.[10]

Conclusion

The discovery of this compound from Streptomyces kasugaensis stands as a landmark achievement in the field of natural product antibiotics. Its unique mode of action, targeting the initiation of protein synthesis, and its significant agricultural applications have made it a subject of enduring scientific interest. The foundational research conducted by Hamao Umezawa and his team laid the groundwork for our current understanding of this important molecule. Further research into its biosynthetic pathway and mechanism of action continues to provide valuable insights for the development of new antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ANTIMICROBIAL ACTIVITY OF this compound. [periodicos.capes.gov.br]

- 3. Modern Trends in Natural Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3607657A - Process for the production of this compound - Google Patents [patents.google.com]

- 5. STUDIES ON THE PREVENTIVE EFFECT OF this compound ON RICE BLAST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Streptomyces kasugaensis - Wikipedia [en.wikipedia.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. GB1094566A - this compound and processes for the preparation thereof - Google Patents [patents.google.com]

- 10. toku-e.com [toku-e.com]

- 11. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ANTIMICROBIAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An unexpected type of ribosomes induced by this compound: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN107828702B - this compound fermentation medium and fermentation method - Google Patents [patents.google.com]

- 15. CN105624240A - this compound fermentation medium and fermentation method thereof - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pnas.org [pnas.org]

The Production of Kasugamycin from Streptomyces kasugaensis: A Technical Guide

Introduction

Kasugamycin is an aminoglycoside antibiotic first isolated in 1965 from Streptomyces kasugaensis, a soil bacterium found near the Kasuga shrine in Nara, Japan.[1] While exhibiting weak activity against many human bacterial pathogens, this compound has proven to be a potent agent against various plant pathogens, most notably Pyricularia oryzae, the fungus responsible for rice blast disease.[2][3] Its unique mode of action, targeting the initiation of protein synthesis, and its distinct profile from human and veterinary antibiotics make it a valuable tool in agriculture.[1][4] This technical guide provides an in-depth overview of Streptomyces kasugaensis as the source of this compound, detailing its biosynthesis, production, purification, and biological activity for researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process encoded by a dedicated gene cluster (kas) within the Streptomyces kasugaensis genome.[5][6] The final molecule is assembled from three key moieties: D-chiro-inositol, the unique aminosugar kasugamine (B1673303), and a glycine (B1666218) imine group.[5] The biosynthetic pathway involves a series of enzymatic modifications of precursor molecules derived from primary metabolism.

The initial and priming step of the pathway is the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-ManNAc, a reaction catalyzed by the epimerase KasQ.[5] Subsequent enzymatic steps, orchestrated by proteins encoded in the kas gene cluster, are believed to involve a D-amino acid oxidase (KasN), a dehydratase (KasR), and an epimerase (KasJ), among others, to construct the kasugamine moiety.[6][7] A glycosyltransferase (KasA) is then thought to couple the kasugamine precursor with myo-inositol.[5] The final steps involve further modifications to yield the mature this compound molecule. The complete enzymatic sequence and all intermediates are still a subject of ongoing research.

For self-protection, S. kasugaensis employs resistance enzymes, such as the acetyltransferases KasF and KasH, which can inactivate this compound by acetylation.[5]

Production via Fermentation

Commercial production of this compound is achieved through large-scale submerged aerobic fermentation of Streptomyces kasugaensis.[8] The process begins with the development of a seed culture, which is then used to inoculate large production fermenters containing a nutrient-rich medium optimized for secondary metabolite production.

Quantitative Data: Fermentation Yields

The yield of this compound is highly dependent on the fermentation conditions, particularly the composition of the medium and the pH profile during cultivation. A key strategy to enhance production is the application of a "pH shock," where the culture pH is temporarily lowered, significantly boosting this compound biosynthesis upon return to neutral conditions.[9]

| Fermentation Condition | Max. This compound Conc. | Reference |

| Control (Flask Culture) | 12.6 mg/L | [10] |

| Control (Fermenter) | 114 mg/L | [10] |

| 6-hour pH Shock | 59 mg/L | [10] |

| 12-hour pH Shock | 78 mg/L | [10] |

| 24-hour pH Shock | ~88 mg/L (7-fold increase) | [9] |

| 48-hour pH Shock | 120 mg/L | [10] |

| Optimized Medium (Patent) | 3570 µg/cc (3570 mg/L) | [11] |

Experimental Protocol: Fermentation

This protocol is a composite based on published methods for this compound production.[10][12]

I. Media Preparation

-

Seed Culture Medium (per liter):

-

Glucose: 10 g

-

Peptone: 5 g

-

Yeast Extract: 3 g

-

Malt Extract: 3 g

-

Adjust pH to 7.0 before sterilization.

-

-

Production Medium (per liter):

-

Soybean Meal Powder: 50-80 g

-

Maltose: 20-25 g

-

Fish Oil: 35-40 g

-

Dry Corn Steep Liquor Powder: 5-10 g

-

NaCl: 3-5 g

-

KH₂PO₄: 0.3-0.5 g

-

Inositol: 0.1-0.5 g

-

Adjust pH to 6.8-7.2 before sterilization.

-

II. Inoculum Development

-

Inoculate a suitable volume of seed culture medium with a stock culture of S. kasugaensis.

-

Incubate at 28-30°C with agitation (e.g., 230 rpm) for approximately 60-72 hours.

III. Production Fermentation

-

Sterilize the production fermenter containing the production medium.

-

Inoculate the production medium with 10-15% (v/v) of the seed culture.

-

Maintain fermentation conditions:

-

Temperature: 28-30°C

-

Agitation: 180-500 rpm (depending on fermenter geometry)

-

Aeration: Provide sterile air to maintain dissolved oxygen levels.

-

-

Ferment for 168-170 hours. Monitor pH, cell growth, and substrate consumption.

-

At the end of the fermentation, harvest the culture broth for extraction.

Extraction and Purification

This compound is a hydrophilic, basic compound that is secreted into the fermentation broth. The purification process leverages these properties, primarily through ion-exchange chromatography.

Experimental Protocol: Extraction and Purification

This protocol is adapted from methodologies described in patents and analytical papers.[11][13]

I. Broth Clarification

-

Filter the harvested fermentation broth to remove the S. kasugaensis mycelial mass.

-

Adjust the pH of the filtrate to 5.0 with 1N HCl to precipitate insoluble materials.

-

Filter or centrifuge the mixture to obtain a clear, cell-free supernatant.

II. Ion-Exchange Chromatography (Cation Exchange)

-

Pass the clarified supernatant through a column packed with a strong cation exchange resin (e.g., Amberlite XE-100 or Strata SCX). The basic this compound will bind to the acidic resin.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound this compound using a basic solution, such as 0.5N ammonia (B1221849) or an ammonium (B1175870) formate (B1220265) solution in methanol/water.

-

Collect the active fractions containing this compound.

III. Decolorization and Concentration

-

Apply the active eluate to an activated carbon column to remove pigments and other impurities.

-

After washing the column with deionized water, elute the this compound with 0.05N HCl.

-

Concentrate the acidic eluate under reduced pressure at a temperature below 40°C.

IV. Crystallization

-

To the concentrated this compound solution, add approximately 10 volumes of ethanol (B145695) to precipitate the this compound hydrochloride.

-

Collect the precipitate by filtration and dry.

-

For further purification, dissolve the crude crystals in a minimal amount of water and recrystallize by adding ethanol.

-

Collect the pure crystalline this compound hydrochloride and dry.[11]

Biological Activity and Mechanism of Action

This compound inhibits bacterial proliferation by interfering with protein synthesis at the initiation step.[1] It binds within the mRNA channel of the 30S ribosomal subunit, preventing the association of the initiator fMet-tRNA, thereby blocking the formation of the 70S initiation complex.[1] Bacterial resistance typically arises from mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase responsible for modifying nucleotides in the this compound binding site.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. This compound shows significant activity against plant pathogens but is less effective against many human pathogens.

| Organism | Strain(s) | MIC (µg/mL) | Notes | Reference |

| Pseudomonas aeruginosa | Clinical Isolates | 125 - 250 | Median MIC of 250 µg/mL in Trypticase Soy Broth; 125 µg/mL in more basic Mycin Assay Broth. | [14] |

| Neisseria gonorrhoeae | Lab & Clinical Isolates | 30 - 200 | Narrow range of susceptibility observed. | [15] |

| Burkholderia glumae | KSM-Sensitive Strains | Varies | A causative agent of rice bacterial grain rot. | [16] |

| Xanthomonas, Erwinia, Corynebacterium | Various Species | Active | Generally active against these plant pathogenic genera. | [2] |

Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of this compound.[17][18]

I. Materials

-

This compound hydrochloride stock solution (e.g., 1024 µg/mL), filter-sterilized.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Trypticase Soy Broth, Mueller-Hinton Broth).

-

Bacterial culture in the logarithmic growth phase.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Spectrophotometer.

II. Procedure

-

Prepare Inoculum:

-

Grow the test organism in broth to the mid-logarithmic phase.

-

Adjust the culture turbidity to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Prepare this compound Dilutions:

-

Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a growth control (broth + inoculum, no antibiotic).

-

Well 12 serves as a sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

-

Conclusion

Streptomyces kasugaensis remains the primary industrial source for the production of this compound, a vital agricultural antibiotic. A deep understanding of its biosynthetic pathway, coupled with optimized fermentation and purification protocols, is essential for efficient production. The strategic use of techniques such as pH shock can dramatically improve yields. While its efficacy against human pathogens is limited, its targeted activity against key plant diseases ensures its continued relevance in crop protection. Further research into the this compound biosynthetic pathway may open avenues for bioengineering novel aminoglycoside antibiotics with improved properties.

References

- 1. Studies on biosynthesis of this compound. I. Biosynthesis of this compound and the kasugamine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological pesticide this compound, master the use method, cleverly prevent a variety of crop diseases - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 4. ams.usda.gov [ams.usda.gov]

- 5. mdpi.com [mdpi.com]

- 6. DNA sequencing and transcriptional analysis of the this compound biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kasT gene of Streptomyces kasugaensis M338-M1 encodes a DNA-binding protein which binds to intergenic region of kasU-kasJ in the this compound biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [sitem.herts.ac.uk]

- 9. Enhancement of this compound production by pH shock in batch cultures of Streptomyces kasugaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.red [2024.sci-hub.red]

- 11. US3607657A - Process for the production of this compound - Google Patents [patents.google.com]

- 12. CN107828702B - this compound fermentation medium and fermentation method - Google Patents [patents.google.com]

- 13. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 14. In Vitro Antibacterial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ksgA mutations confer resistance to this compound in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. benchchem.com [benchchem.com]

Characterization of the Kasugamycin Biosynthesis Gene Cluster: A Technical Guide

Introduction

Kasugamycin is an aminoglycoside antibiotic first isolated from Streptomyces kasugaensis in 1965.[1] It is composed of three distinct chemical moieties: D-chiro-inositol, kasugamine (B1673303) (an unusual amino-sugar), and a glycine (B1666218) imine group.[1][2] Primarily used in agriculture, this compound is effective against rice blast disease caused by the fungus Magnaporthe oryzae and certain plant pathogenic bacteria.[1][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which interferes with the binding of aminoacyl-tRNA.[1][4] The production of this complex natural product is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of S. kasugaensis. This guide provides a detailed overview of the characterization of the this compound BGC, including the functions of key genes, the biosynthetic pathway, its regulation, and the experimental protocols employed in its study.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC has been identified and sequenced in several producing strains, including Streptomyces kasugaensis M338-M1 and BCRC12349, as well as Streptomyces microaureus XM301.[5][6][7] The cluster contains a series of kas genes responsible for the synthesis of the this compound molecule, as well as genes involved in regulation, resistance, and transport.

Core Biosynthetic Genes

The core set of genes directs the assembly of the kasugamine and D-chiro-inositol moieties and their subsequent linkage. The functions of many of these genes have been predicted through sequence homology to known enzymes and confirmed through genetic and biochemical experiments.[5]

Table 1: Key Genes in the this compound Biosynthesis Cluster and Their Functions

| Gene | Putative Function | Homology/Evidence |

| kasA | Glycosyltransferase | Couples UDP-carboxyformimidoyl-kasugamine and myo-inositol.[1] |

| kasJ | Epimerase | Potentially epimerizes the C1-OH of myo-inositol to D-chiro-inositol to complete the synthesis.[1] |

| kasN | Glycine oxidase / D-amino acid oxidase | Likely involved in the formation of the glycine imine moiety. Shows 35% identity to a D-amino acid oxidase.[1][5] |

| kasQ | UDP-N-acetylglucosamine 2-epimerase | Converts UDP-GlcNAc to UDP-ManNAc, the initial step in the pathway.[1][2][5] |

| kasR | NDP-hexose 3,4-dehydratase | Likely involved in the modification of the sugar moiety.[5] |

| kasH | N-acetyltransferase (Resistance) | Inactivates this compound by N2'-acetylation, providing self-resistance to the producing organism.[1][2] |

| kasT | Pathway-specific regulatory protein | A putative activator that binds to the upstream regions of operons within the cluster to control their expression.[5] |

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has been a long-standing puzzle, recent studies have elucidated key steps. The pathway begins with the formation of the kasugamine precursor from UDP-N-acetylglucosamine (UDP-GlcNAc).

-

Initiation : The epimerase KasQ initiates the pathway by converting UDP-GlcNAc into UDP-ManNAc.[1][2] Isotope-feeding studies have confirmed that glucosamine, rather than glucose, serves as the direct precursor for the kasugamine moiety.[1][2]

-

Sugar Modification : A series of enzymes, including the dehydratase KasR , further modify the sugar intermediate.

-

Amine and Carboxyl Group Addition : The oxidase KasN and other enzymes are proposed to drive the reactions toward the formation of UDP-carboxyformimidoyl-kasugamine.[1]

-

Glycosylation : The glycosyltransferase KasA then catalyzes the crucial step of linking the UDP-carboxyformimidoyl-kasugamine intermediate with myo-inositol.[1]

-

Final Epimerization : The final step is proposed to be the epimerization of the myo-inositol moiety to D-chiro-inositol, a reaction potentially catalyzed by the epimerase KasJ .[1]

Regulation of this compound Biosynthesis

The production of this compound is tightly controlled by a network of regulatory genes located both within and flanking the core BGC. These regulators modulate the transcription of the biosynthetic genes, often in response to environmental or cellular signals.

-

KasT : A key pathway-specific activator. Gel retardation assays have shown that KasT binds to the promoter regions of biosynthetic operons, such as the kasN promoter and the kasQ-kasR intergenic region, directly controlling their expression.[5] Deletion of kasT completely abolishes this compound production, while its overexpression can significantly increase the yield.[6]

-

Two-Component System (kasW/kasX) : Located in the flanking region of the cluster, kasW and kasX encode a putative two-component regulatory system. Deletion of these genes has been shown to improve this compound production in both low- and high-yielding strains, suggesting they act as negative regulators.[6][8]

-

Other Regulators : Additional regulatory genes, including kasV (a MerR-family regulator) and kasS (an isoprenylcysteine carboxyl methyltransferase), have also been identified.[6][8] The manipulation of these genes can have varying effects on this compound yield, sometimes depending on the production level of the host strain.[6]

Table 2: Effects of Regulatory Gene Manipulation on this compound Production

| Gene(s) | Manipulation | Strain | Effect on this compound Yield |

| kasT | Deletion | S. kasugaensis | Production abolished.[6] |

| kasT | Overexpression | S. kasugaensis BCRC12349 (low) | 186% increase.[6][8] |

| kasW/kasX | Deletion | S. kasugaensis BCRC12349 (low) | 12-19% increase.[6] |

| kasW/kasX | Deletion | S. microaureus XM301 (high) | 58% increase (from 6 to 9.5 g/L).[6][8] |

| kasV | Deletion | S. kasugaensis BCRC12349 (low) | 194% increase.[6][8] |

| kasS | Deletion | S. kasugaensis BCRC12349 (low) | 22% increase.[6] |

| kasS | Deletion | S. microaureus XM301 (high) | Decreased production.[6] |

digraph "this compound Regulatory Network" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];// Nodes KasT [label="KasT\n(Activator)", fillcolor="#FBBC05", fontcolor="#202124"]; KasVWX [label="KasV, KasW, KasX, KasS\n(Negative Regulators)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BGC [label="this compound\nBiosynthetic Genes\n(kasA, kasN, kasQ, etc.)", fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; KSM [label="this compound\nProduction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges KasT -> BGC [label=" Activates", color="#34A853"]; KasVWX -> BGC [label=" Represses", color="#EA4335", arrowhead=tee]; BGC -> KSM [color="#5F6368"]; }

Experimental Protocols

The characterization of the this compound BGC relies on a combination of molecular genetics, biochemistry, and analytical chemistry techniques.

Gene Inactivation (Knockout) and Complementation

This is a fundamental technique to determine the function of a specific gene.

-

Methodology :

-

Construct Design : An antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) is cloned, flanked by homologous regions (~1-2 kb) upstream and downstream of the target kas gene. This construct is assembled in a non-replicating E. coli vector.

-

Conjugation : The engineered plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) into S. kasugaensis via intergeneric conjugation.

-

Selection of Mutants : Exconjugants are grown on media containing the selection antibiotic (e.g., apramycin) and nalidixic acid (to counter-select the E. coli donor). Double-crossover homologous recombination events, where the target gene is replaced by the resistance cassette, are selected.

-

Verification : The correct gene replacement is confirmed by PCR using primers flanking the target gene and by Southern blotting.

-

Phenotypic Analysis : The knockout mutant is fermented, and the culture broth is analyzed by HPLC or LC-MS to check for the abolition of this compound production.

-

Complementation : To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene is cloned into an integrative expression vector and reintroduced into the mutant strain. Restoration of this compound production confirms the gene's function.

-

Heterologous Expression

Expressing the entire BGC in a model host strain can confirm the cluster's role in this compound production and facilitate genetic engineering.

-

Methodology :

-

Cluster Cloning : The entire this compound BGC is cloned from the genomic DNA of S. kasugaensis into a suitable vector, such as a bacterial artificial chromosome (BAC) or a fosmid.

-

Cassette Construction : The gene cluster is engineered into an expression cassette. This may involve replacing the native promoter of a key regulatory gene (like kasT) with a strong, constitutive promoter (e.g., PrpsJ) to ensure expression in the heterologous host.[9]

-

Host Transformation : The expression cassette is introduced into a genetically tractable and high-growth-rate host, such as Streptomyces lividans or Rhodococcus erythropolis.[9]

-

Production Analysis : The transformed host is cultured under fermentation conditions, and the production of this compound is monitored using analytical techniques like LC-MS. Successful production confirms that the cloned gene cluster is sufficient for biosynthesis.

-

Biochemical Characterization of Enzymes

To confirm the specific function of an enzyme, the corresponding gene is overexpressed, and the purified protein is subjected to in vitro assays.

-

Methodology (Example: KasQ Epimerase Assay) :

-

Gene Cloning and Overexpression : The kasQ gene is amplified by PCR and cloned into an E. coli expression vector (e.g., pET-28a) to produce a His-tagged fusion protein.

-

Protein Expression and Purification : The recombinant plasmid is transformed into an expression host like E. coli BL21(DE3). Protein expression is induced (e.g., with IPTG), and the cells are harvested. The His-tagged KasQ protein is purified from the cell lysate using nickel-affinity chromatography.

-

Enzyme Assay : The purified KasQ enzyme is incubated with its putative substrate, UDP-GlcNAc, in a suitable buffer.

-

Product Detection : The reaction mixture is analyzed over time by methods such as HPLC or capillary electrophoresis to detect the formation of the product, UDP-ManNAc, confirming the epimerase activity of KasQ.[1]

-

kas gene function.Conclusion and Future Perspectives

The characterization of the this compound biosynthesis gene cluster has made significant strides, revealing a complex interplay of biosynthetic, regulatory, and resistance genes. While the functions of many key genes like kasQ and kasT have been elucidated, the precise roles of several other ORFs and the intricate details of the entire biosynthetic pathway remain areas for further investigation. Future work will likely focus on the complete biochemical reconstitution of the pathway in vitro, the structural biology of the biosynthetic enzymes to understand their mechanisms, and the exploitation of the regulatory network to engineer high-yielding production strains. This knowledge provides a robust foundation for the rational design of novel aminoglycoside antibiotics and for improving the industrial production of this agriculturally important compound.

References

- 1. mdpi.com [mdpi.com]

- 2. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic this compound and KasF/H Acetyltransferases Inactivate Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DNA sequencing and transcriptional analysis of the this compound biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and engineering of regulation-related genes toward improved this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Heterologous production of this compound, an aminoglycoside antibiotic from Streptomyces kasugaensis, in Streptomyces lividans and Rhodococcus erythropolis L-88 by constitutive expression of the biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kasugamycin Hydrochloride: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin hydrochloride, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, is a potent inhibitor of bacterial protein synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its analysis and activity assessment are presented, alongside quantitative data to support researchers in their drug development and scientific investigations. A key feature of this document is the visualization of this compound's inhibitory pathway on the 30S ribosomal subunit, offering a clear graphical representation of its molecular interaction.

Chemical Structure and Identity

This compound is an aminoglycoside antibiotic that consists of a kasugamine (B1673303) moiety linked to D-chiro-inositol.[3][4] The hydrochloride salt form is commonly used in research and agricultural applications.

Chemical Structure of this compound

Table 1: Chemical Identifiers of this compound Hydrochloride

| Identifier | Value |

| IUPAC Name | 2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride[5] |

| Synonyms | Kasumin, 3-O-[2-Amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-D-arabino-hexopyranosyl]-D-chiro-inositol hydrochloride[4][6] |

| CAS Number | 19408-46-9[3][7] |

| Molecular Formula | C₁₄H₂₅N₃O₉ · HCl[3][7] |

| Molecular Weight | 415.82 g/mol [3][7] |

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder.[3] It is freely soluble in water and stable under acidic to neutral conditions, but unstable in strong acids and alkaline solutions.[2][7]

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Appearance | White to off-white powder[3] |

| Melting Point | 236-239 °C (decomposes)[7] |

| Solubility | Freely soluble in aqueous solutions[7] |

| Stability | Stable in weak acids, unstable in strong acids and basic conditions[2] |

| Storage Temperature | 2-8 °C[3][7] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antimicrobial effect by inhibiting the initiation of protein synthesis in bacteria.[2][4] It specifically targets the 30S ribosomal subunit.[8]

Binding to the 30S Ribosomal Subunit

This compound binds within the mRNA channel of the 30S subunit, near the peptidyl (P) and exit (E) sites.[3][8] This binding site is primarily composed of 16S rRNA, and key interactions occur with universally conserved nucleotides G926 and A794.[8]

Interference with Translation Initiation

Unlike many other aminoglycosides, this compound does not cause misreading of the mRNA. Instead, its binding sterically hinders the proper placement of the initiator fMet-tRNA and the mRNA within the ribosome.[1][8] This prevents the formation of a functional 70S initiation complex, thereby halting the entire process of protein synthesis.[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of this compound resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An unexpected type of ribosomes induced by this compound: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Deep Dive into the Kasugamycin Target Site on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kasugamycin, an aminoglycoside antibiotic, selectively inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit. Unlike many of its counterparts, it does not typically induce misreading of the genetic code, making it a valuable tool in molecular biology and a potential scaffold for novel antimicrobial agents. This technical guide provides a comprehensive exploration of the this compound binding site on the 30S ribosomal subunit, its mechanism of action, quantitative binding data, and detailed experimental protocols for its study.

This compound binds to a highly conserved region of the 16S rRNA within the mRNA channel, at the interface of the P and E sites.[1] This strategic positioning allows it to sterically hinder the binding of initiator tRNA (fMet-tRNA) and prevent the formation of a functional 70S initiation complex on most mRNAs.[1][2] The inhibitory action of this compound is context-dependent, with the nucleotide sequence of the mRNA, particularly at the -1 position relative to the start codon, playing a crucial role in its efficacy.[3][4]

The this compound Binding Site: A Molecular Perspective

High-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise binding pocket of this compound on the 30S ribosomal subunit.[1][5]

Key Features of the Binding Site:

-

Location: this compound nestles within the mRNA channel at the junction of the peptidyl (P) and exit (E) sites.[6]

-

Composition: The binding pocket is exclusively composed of 16S rRNA residues.[1]

-

Critical Interactions: The antibiotic makes crucial contacts with universally conserved nucleotides, including:

-

Mechanism of Inhibition: By occupying this site, this compound physically obstructs the path of the mRNA and sterically interferes with the placement of the initiator tRNA in the P site.[1][8] This interference prevents the proper codon-anticodon interaction necessary for the initiation of translation.[8]

Quantitative Analysis of this compound-Ribosome Interaction

The following tables summarize key quantitative data related to the binding of this compound to the ribosome and its inhibitory effects.

Table 1: Binding Affinity of this compound

| Parameter | Value | Organism/System | Method |

| Association Constant (Ka) | ~6 x 104 M-1 | E. coli 70S Ribosomes | Equilibrium Dialysis |

Table 2: Context-Dependent Inhibition by this compound

This table illustrates the impact of the nucleotide at the -1 position (immediately preceding the start codon) on the change in translation efficiency (TE) upon this compound treatment. Data is presented as the median log2 fold change in TE.

| Nucleotide at -1 Position | Median log2 Fold Change in TE (1 mg/mL this compound) | Median log2 Fold Change in TE (10 mg/mL this compound) |

| A | -0.5 | -1.0 |

| C | -0.6 | -1.2 |

| G | -0.8 | -1.5 |

| U | -0.5 | -1.1 |

Table 3: this compound Effect Value (KEV) for Sensitive and Resistant Transcripts in E. coli

The KEV quantifies the degree of resistance or sensitivity of a transcript to this compound. A KEV < 1 indicates sensitivity, while a KEV > 1 indicates resistance.

| Gene | Product | KEV | Classification |

| Highly Sensitive Transcripts | |||

| ykgE | DUF1100 family inner membrane protein | 0.09 | Sensitive |

| ykgD | Uncharacterized protein | 0.10 | Sensitive |

| ykgC | Uncharacterized protein | 0.11 | Sensitive |

| Highly Resistant Transcripts | |||

| torS | Sensor protein TorS | 11.23 | Resistant |

| ygaP | Putative transport protein | 8.32 | Resistant |

| ygaH | Putative inner membrane protein | 7.98 | Resistant |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for its characterization.

Detailed Experimental Protocols

X-ray Crystallography of the Ribosome-Kasugamycin Complex

This protocol outlines the general steps for determining the structure of this compound bound to the 70S ribosome.

1. Ribosome Purification:

-

Grow Escherichia coli or Thermus thermophilus to mid-log phase and harvest cells.

-

Lyse cells and clarify the lysate.

-

Isolate 70S ribosomes via sucrose (B13894) density gradient centrifugation.

2. Crystallization:

-

Set up crystallization trials of purified 70S ribosomes using hanging or sitting drop vapor diffusion.

-

Screen various conditions (precipitants like PEG, salts, pH) to obtain diffraction-quality crystals.

3. Soaking or Co-crystallization:

-

Soaking: Transfer ribosome crystals to a solution containing this compound to allow the antibiotic to diffuse into the crystal.

-

Co-crystallization: Add this compound to the ribosome solution before setting up crystallization trials.

4. Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

5. Structure Determination and Refinement:

-

Process the diffraction data.

-

Solve the structure by molecular replacement using a known ribosome structure.

-

Build the this compound molecule into the electron density map.

-

Refine the model to obtain the final structure.

Cryo-Electron Microscopy of the 30S Initiation Complex with this compound

This protocol describes the steps for visualizing the 30S initiation complex stalled by this compound.

1. Complex Formation:

-

Incubate purified 30S ribosomal subunits with initiation factors (IF1, IF2, IF3), fMet-tRNA, a model mRNA, and this compound.

2. Sample Preparation:

-

Apply a small volume of the complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to create a thin film and plunge-freeze it in liquid ethane.

3. Data Acquisition:

-

Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

4. Image Processing and 3D Reconstruction:

-

Perform particle picking to select images of the 30S complexes.

-

Classify the particles into different conformational states.

-

Generate a high-resolution 3D reconstruction of the this compound-bound complex.

5. Model Building and Analysis:

-

Fit atomic models of the 30S subunit, initiation factors, and this compound into the cryo-EM density map.

-

Analyze the interactions between this compound and the ribosome.

Toeprinting (Primer Extension Inhibition) Assay

This biochemical technique maps the position of ribosomes on an mRNA molecule and is used to study the formation of translation initiation complexes and the inhibitory effects of antibiotics like this compound.[1]

1. Reaction Assembly:

-

Prepare a reaction mixture containing:

-

Purified 30S ribosomal subunits

-

The specific mRNA template of interest

-

Initiator tRNA (fMet-tRNA)

-

Initiation factors (IF1, IF2, IF3)

-

GTP

-

A radiolabeled DNA primer complementary to a region downstream of the start codon.

-

-

Set up parallel reactions with and without this compound at various concentrations.

2. Initiation Complex Formation:

-

Incubate the reactions to allow the formation of the 30S initiation complex on the mRNA.

3. Primer Extension:

-

Add reverse transcriptase to the reactions. The enzyme will synthesize a cDNA copy of the mRNA template, starting from the radiolabeled primer.

-

The reverse transcriptase will be blocked by the assembled ribosome, resulting in a truncated cDNA product (the "toeprint").

4. Analysis:

-

Denature the reaction products and separate them by size on a sequencing gel.

-

Visualize the radiolabeled cDNA products by autoradiography.

-

The presence of a toeprint band indicates the formation of the initiation complex. A decrease in the intensity of this band in the presence of this compound demonstrates its inhibitory effect on complex formation.

Chemical Footprinting

This method is used to identify the specific nucleotides in the 16S rRNA that interact with this compound.

1. Ribosome-Kasugamycin Complex Formation:

-

Incubate purified 30S ribosomal subunits with this compound.

2. Chemical Modification:

-

Treat the complexes with chemical probes that modify specific rRNA bases. Common probes include:

-

Dimethyl sulfate (B86663) (DMS): Modifies accessible adenines and cytosines.

-

Kethoxal: Modifies accessible guanines.

-

-

The binding of this compound will protect the interacting nucleotides from modification.

3. Identification of Modified Sites:

-

Extract the 16S rRNA from the treated and untreated samples.

-

Use reverse transcriptase to perform primer extension analysis with a radiolabeled primer specific to a region of the 16S rRNA.

-

The reverse transcriptase will stop at the modified bases.

4. Analysis:

-

Separate the cDNA products on a sequencing gel.

-

Compare the patterns of reverse transcriptase stops between the this compound-treated and untreated samples.

-

A decrease in the intensity of a band in the this compound-treated sample indicates that the corresponding nucleotide is protected by the antibiotic and is therefore part of the binding site.

Conclusion

The detailed structural and biochemical understanding of the this compound binding site on the 30S ribosomal subunit provides a solid foundation for understanding its mechanism of action and the basis of resistance. This knowledge is not only crucial for the continued use of this compound as a research tool but also offers a blueprint for the rational design of novel antibiotics that can target the bacterial ribosome with high specificity and efficacy. The experimental protocols provided herein serve as a guide for researchers aiming to further investigate the intricate interactions between antibiotics and their ribosomal targets.

References

- 1. benchchem.com [benchchem.com]

- 2. The context of the ribosome binding site in mRNAs defines specificity of action of this compound, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structural analysis of this compound inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The translation inhibitors this compound, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Precision Strike of Kasugamycin: A Technical Guide to its Inhibition of Translation Initiation

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory mechanism of kasugamycin, an aminoglycoside antibiotic, on bacterial translation initiation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding and provides detailed experimental methodologies to facilitate further investigation into this potent inhibitor.

Executive Summary

This compound is a powerful tool for dissecting the intricacies of translation initiation. Unlike many antibiotics that target the elongation phase of protein synthesis, this compound specifically impedes the formation of the 70S initiation complex. Its unique, context-dependent mechanism of action, which is influenced by the mRNA sequence immediately upstream of the start codon, makes it an invaluable probe for studying translational control. This guide details the molecular basis of this compound's inhibitory effect, presents quantitative data on its activity, and provides comprehensive experimental protocols for its study.

Molecular Mechanism of Action

This compound exerts its inhibitory effect by binding to the 30S ribosomal subunit within the mRNA channel, near the E-site. This binding does not directly compete with the initiator tRNA (fMet-tRNA) in the P-site. Instead, it sterically hinders the proper placement of the mRNA, leading to a destabilization of the codon-anticodon interaction.

Recent studies have revealed a more nuanced mechanism than simply blocking the initial binding of fMet-tRNA. Ribosome profiling experiments have shown that this compound can interfere with translation even after the formation of the 70S initiation complex, causing ribosomes to accumulate at and near the start codon. This suggests that this compound may inhibit a step subsequent to the initial 70S formation, such as the maturation of the initiation complex into an elongation-competent ribosome.

A key feature of this compound's action is its context-dependent inhibition. The nucleotide at the -1 position (immediately upstream of the start codon) of the mRNA plays a crucial role in determining the sensitivity to the antibiotic. Transcripts with a guanine (B1146940) (G) at the -1 position are significantly more susceptible to this compound-induced inhibition than those with other nucleotides.

Quantitative Data on this compound Inhibition

The efficacy of this compound's inhibitory action has been quantified through various experimental approaches, including ribosome profiling and binding assays.

Ribosome Profiling Data

Ribosome profiling (Ribo-seq) allows for a genome-wide assessment of translation. The this compound Effect Value (KEV) is a metric derived from Ribo-seq data that quantifies the change in ribosome occupancy of a transcript in the presence of the antibiotic. A KEV less than 1 indicates sensitivity, while a KEV greater than 1 suggests resistance.

Table 1: this compound Effect Value (KEV) for Select E. coli Genes

| Gene | Product | KEV | Classification |

| Highly Sensitive Transcripts | |||

| ykgE | DUF1100 family inner membrane protein | 0.09 | Sensitive |

| ykgD | Uncharacterized protein | 0.10 | Sensitive |

| ykgC | Uncharacterized protein | 0.11 | Sensitive |

| ykgA | Uncharacterized protein | 0.13 | Sensitive |

| yjfN | Putative inner membrane protein | 0.14 | Sensitive |

| Highly Resistant Transcripts | |||

| torS | Sensor protein TorS | 11.23 | Resistant |

| ygaP | Putative transport protein | 8.32 | Resistant |

| ygaH | Putative inner membrane protein | 7.98 | Resistant |

| ygaD | Putative periplasmic protein | 7.5 |

Kasugamycin Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals

Executive Summary: Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, has a long history of use in agriculture as a potent fungicide and bactericide.[1][2] Its unique mechanism of action, which involves the inhibition of translation initiation, and its low toxicity to humans make it an intriguing scaffold for the development of novel anti-infective agents.[2][3] This document provides an in-depth technical overview of the structure-activity relationships (SAR) of this compound, detailing its mechanism of action, known quantitative activity data, resistance mechanisms, and key experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future research and the design of novel this compound analogs with enhanced therapeutic properties.

Introduction to this compound

This compound is an aminoglycoside antibiotic distinguished by the absence of a deoxystreptamine moiety, which is common to many other antibiotics in this class.[4] Its chemical structure consists of two key components: the aminosugar kasugamine (B1673303) linked to a D-chiro-inositol moiety, which is further substituted with an amidinoformic acid group.[2][5] The chemical formula is C14H25N3O9, and its molar mass is 379.366 g·mol−1.[6][7] Primarily used in agriculture to control rice blast disease caused by the fungus Magnaporthe oryzae and various plant-pathogenic bacteria, this compound exhibits a bacteriostatic effect by inhibiting protein synthesis.[1][4][8]

Mechanism of Action

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, specifically inhibiting the initiation phase of protein synthesis.[6][9]

-